molecular formula C9H13BrClNO2 B2782433 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride CAS No. 857234-73-2

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride

Cat. No.: B2782433
CAS No.: 857234-73-2
M. Wt: 282.56
InChI Key: BPLJWVQIJVJFHS-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride (CAS: 112169-36-5) is a halogenated organic compound featuring a propan-2-ol backbone substituted with an amino group and a 4-bromophenoxy moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₉H₁₁BrClNO₃, with a molecular weight of 316.55 g/mol .

Properties

IUPAC Name

1-amino-3-(4-bromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c10-7-1-3-9(4-2-7)13-6-8(12)5-11;/h1-4,8,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLJWVQIJVJFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-amino-3-(4-bromophenoxy)propan-2-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxypropan-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of phenoxypropan-2-ol.

    Substitution: Formation of various substituted phenoxypropan-2-ol derivatives.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride has been investigated for various applications:

Medicinal Chemistry

The compound is explored for its potential therapeutic effects, particularly as a precursor in drug development. Its structure allows for modifications that can enhance bioactivity against specific targets.

Neurotransmitter Systems

Research indicates that this compound may influence neurotransmitter levels, suggesting potential implications in treating neurological disorders. Its interactions with neurotransmitter receptors could lead to therapeutic effects in conditions like depression or anxiety.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Compound NameMIC (µg/mL)Target Pathogen
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochlorideTBDStaphylococcus aureus
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol16Mycobacterium tuberculosis
Pyrrole benzamide derivatives3.12 - 12.5Staphylococcus aureus, E. coli

Cytotoxic Effects

Studies have indicated potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancerous cells may be linked to its structural features:

Cell LineIC50 (µM)
U-87 (Human glioblastoma)TBD
MDA-MB-231 (Triple-negative breast cancer)TBD

Case Studies and Research Findings

Several notable studies have been conducted to explore the biological activity of this compound:

Neurotransmitter Interaction Studies

A study demonstrated the compound's capacity to modulate neurotransmitter levels, indicating its potential for treating neurological disorders.

Antimicrobial Efficacy

In vitro assays showed significant antimicrobial activity against resistant bacterial strains, suggesting further exploration for therapeutic use in infections caused by such pathogens.

Cytotoxicity Evaluation

Research has highlighted the cytotoxic effects of the compound on various cancer cell lines, necessitating further investigation into its mechanisms of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
1-Amino-3-(4-bromophenoxy)propan-2-ol HCl 112169-36-5 C₉H₁₁BrClNO₃ 4-Bromophenoxy, -NH₂, -OH 316.55 Electrophilic reactivity; research use
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl 1213312-07-2 C₉H₁₁BrClNO 4-Bromophenyl (no ether oxygen) 272.55 Reduced polarity; potential CNS activity
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 1461705-44-1 C₉H₁₂ClF₂NO 2,4-Difluorophenyl 223.65 Enhanced lipophilicity; life sciences
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 154550-93-3 C₉H₁₃ClFNO 4-Fluorophenyl, R-configuration 217.66 Stereospecific interactions; drug R&D
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl 1052527-93-1 C₁₁H₁₆ClNO₂ 2,6-Dimethylphenoxy 241.71 Increased steric hindrance; synthesis

Substituent Effects

  • Halogen vs. The dimethylphenoxy variant (CAS 1052527-93-1) introduces steric hindrance, which may limit conformational flexibility .
  • Phenoxy vs. Phenyl: The absence of an ether oxygen in (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl (CAS 1213312-07-2) lowers polarity, affecting solubility and membrane permeability .

Stereochemical Differences

  • The R-configuration in CAS 154550-93-3 highlights the role of chirality in biological activity. Enantiomers may exhibit divergent pharmacokinetic profiles, as seen in β-blockers or amino acid analogs .

Physicochemical and Application Insights

  • Lipophilicity : Fluorinated derivatives (e.g., CAS 1461705-44-1) show higher logP values, favoring blood-brain barrier penetration .
  • Industrial Use : Compounds like CAS 1052527-93-1 are supplied in industrial-grade purity (99%), indicating utility in bulk chemical synthesis .

Biological Activity

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride features an amino group that can form hydrogen bonds with biological molecules, while the bromophenyl group engages in hydrophobic interactions. These structural characteristics are crucial for its biological activity, influencing interactions with enzymes and receptors.

The compound's mechanism of action involves:

  • Hydrogen Bonding : The amino group participates in hydrogen bonding with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which are essential for the modulation of enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride. For instance:

  • Compounds with bromophenyl substitutions have shown enhanced anticancer activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The presence of halogen groups like bromine appears to increase cytotoxicity .
CompoundCell LineViability Reduction (%)Reference
4-Bromophenyl derivativeA54961
4-Dimethylamino derivativeMDA-MB-23166

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial properties:

  • In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .
Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039High
Escherichia coli0.025Moderate

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of various derivatives on A549 cells. Compounds with the bromophenyl group exhibited a significant reduction in cell viability compared to controls, suggesting a structure-dependent enhancement of anticancer activity .
  • Antibacterial Evaluation : Another study focused on the antibacterial efficacy of halogenated derivatives, demonstrating that compounds with bromine substitutions had improved inhibitory effects against common bacterial pathogens, reinforcing the importance of halogenation in enhancing biological activity .

Research Applications

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride has several applications in scientific research:

  • Medicinal Chemistry : As a potential drug candidate for developing new anticancer and antibacterial agents.
  • Biological Studies : Utilized in enzyme interaction studies and protein-ligand binding assays.
  • Industrial Applications : Employed in synthesizing advanced materials and pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-bromophenol and epichlorohydrin, followed by amination. Key steps include:

  • Epoxide ring opening : React 4-bromophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form 3-(4-bromophenoxy)propane-1,2-diol.
  • Amination : Treat the diol with ammonia or a protected amine (e.g., benzylamine) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Hydrochloride formation : Acidify with HCl in ethanol to precipitate the hydrochloride salt.
    Yield optimization requires precise stoichiometric ratios (1:1.2 for phenol to epichlorohydrin) and inert atmosphere to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • NMR spectroscopy : Confirm the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the amino alcohol backbone (δ 3.5–4.0 ppm for CH-O and NH2 signals).
  • Mass spectrometry : Expected [M+H]+ at m/z 294.6 (C₉H₁₂BrClNO₂).
  • Elemental analysis : Validate %C, H, N (±0.3% deviation) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) at 20°C (≥50 mg/mL). Insoluble in non-polar solvents (hexane, chloroform).
  • Stability : Stable at −20°C in dry form for >2 years. In solution (pH 5–7), degradation occurs after 72 hours at 25°C (monitor via TLC). Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How does stereochemistry at the propan-2-ol center influence biological activity?

Methodological Answer: The (R)- and (S)-enantiomers exhibit distinct interactions with chiral biomolecules. For example:

  • Enzyme binding : The (R)-enantiomer shows higher affinity for β-adrenergic receptors (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for (S)) due to optimal hydrogen bonding with Asp113.
  • Resolution method : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution with lipase B (Candida antarctica) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxic vs. non-cytotoxic effects)?

Methodological Answer: Discrepancies often arise from:

  • Impurity interference : Trace metal contaminants (e.g., Pd from synthesis) can induce apoptosis. Mitigate via chelation (EDTA wash) .
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) using standardized MTT assays (IC₅₀ calculations with 95% confidence intervals).
  • Conformational analysis : Compare X-ray crystallography (solid-state) and molecular dynamics simulations (solution-state) to correlate structure-activity relationships .

Q. How can this compound be functionalized for targeted drug delivery?

Methodological Answer:

  • Amino group modification : React with NHS esters (e.g., PEGylation for solubility) or click chemistry (azide-alkyne cycloaddition) for bioconjugation.
  • Phenoxy group derivatization : Introduce fluorophores (e.g., FITC) via Suzuki coupling (Pd(PPh₃)₄ catalyst, 80°C) for cellular tracking.
  • In vitro validation : Use fluorescence microscopy or flow cytometry to confirm targeting efficiency .

Comparative Analysis Table

Compound NameKey Structural DifferenceBioactivity (IC₅₀, μM)Reference
1-Amino-3-(4-bromophenoxy)propan-2-ol HClParent structure12.3 (HeLa)
3-Amino-3-(3-bromophenyl)propan-1-ol HClBromine at meta position28.7 (HEK293)
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HClFluorine substitution45.9 (MCF-7)

Key Notes for Experimental Design

  • Control experiments : Include a bromine-free analog (e.g., 4-methoxyphenyl derivative) to isolate bromine’s electronic effects.
  • Data reproducibility : Triplicate runs with blinded sample coding to minimize bias.
  • Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) .

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